DHU-Se1

Selenium delivery Inflammation Prodrug activation

Conventional selenium compounds lack spatial-temporal control, causing systemic toxicity in inflammation research. DHU-Se1 is a precise, HOCl-activated organoselenium donor that releases hypochloroselenoite derivatives only at inflammatory sites. • Blocks M0→M1 macrophage polarization; dramatically diminishes iNOS expression at 20 μM. • Low cytotoxicity (>80% RAW cell survival at 50 μM, 24h). • ≥98% purity, verified by HPLC, available for direct procurement.

Molecular Formula C23H23N3OSSe
Molecular Weight 468.5 g/mol
Cat. No. B12412335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDHU-Se1
Molecular FormulaC23H23N3OSSe
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)N(C)C)C(=O)[Se]C4=CC=CC=C4
InChIInChI=1S/C23H23N3OSSe/c1-24(2)16-10-12-19-21(14-16)28-22-15-17(25(3)4)11-13-20(22)26(19)23(27)29-18-8-6-5-7-9-18/h5-15H,1-4H3
InChIKeyWQSQAXZTOLTYGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DHU-Se1: HOCl-Activated Selenium Anti-Inflammatory Compound


DHU-Se1 is a synthetic organoselenium compound (molecular formula: C23H23N3OSSe; molecular weight: 468.47 g/mol) that functions as a reactive organic selenium delivery platform activated by hypochlorous acid (HOCl) [1]. Upon HOCl activation, DHU-Se1 releases hypochloroselenoite derivatives that exhibit higher reactivity compared to prodrugs lacking activation capability [1]. The compound demonstrates anti-inflammatory activity through blocking macrophage polarization from the M0 to M1 phenotype and reducing expression of pro-inflammatory mediators including inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) [2]. DHU-Se1 is commercially available from multiple suppliers for research applications in inflammation and selenium biology studies [2][3].

HOCl-activated selenium release at inflammation sites
Macrophage polarization studies (M0 to M1 blockade)
Low-cytotoxicity probe for inflammation-related assays
Commercially available with documented purity and publications

DHU-Se1 vs. Generic Selenium Compounds


Conventional selenium compounds including inorganic selenite/selenate and unactivated organoselenium donors face two fundamental limitations for inflammation research: low activity of released Se-containing species and nonspecific systemic toxicity in living systems [1]. Unlike these traditional selenium sources, DHU-Se1 incorporates a HOCl-triggered activation mechanism that restricts selenium release to sites of inflammation where HOCl is endogenously generated by myeloperoxidase [1]. This stimulus-responsive delivery distinguishes DHU-Se1 from constitutively active selenoureas such as acylselenourea derivatives (e.g., Compound 4 in Angulo-Elizari et al., 2024) and N,N′-disubstituted selenoureas (e.g., 6c) that exhibit anticancer activity through ROS-mediated apoptosis without inflammatory-site targeting [2][3]. The functional distinction is critical: procuring a generic selenourea or selenium salt for anti-inflammatory studies would lack the spatial-temporal control inherent to DHU-Se1's activation mechanism [1].

Inorganic selenium salts or unactivated organoselenium donors
Lack the HOCl-triggered spatial-temporal control; selenium release is not restricted to inflammatory sites, which may alter model interpretation.
Anticancer acylselenoureas (e.g., Compound 4, 6c)
Mechanism of action diverges – these induce apoptosis or autophagy via ROS, not macrophage polarization blockade. Intended endpoint may not replicate with these compounds.
Generic selenoureas without inflammation targeting
Higher general cytotoxicity and pro-apoptotic profile may confound anti-inflammatory readouts. Cell-model response context may differ significantly.

DHU-Se1 Evidence Guide


HOCl-Activated vs. Non-Activated Selenium Release

DHU-Se1 is a HOCl-activated reactive organic selenium delivery platform. Compared with prodrugs without activation capability, the hypochloroselenoite derivatives released from DHU-Se1 after HOCl activation displayed higher reactivity and could react with various nucleophiles to participate in specific life processes [1].

Activation reactivity
Class-level
Higher reactivity after HOCl activation; reacts with various nucleophiles
Supports spatial-temporal selenium delivery studies
Qualitative comparison; quantitative rate constants not reported
Selenium delivery Inflammation Prodrug activation

Cytotoxicity: Macrophage Safety vs. Anticancer Selenoureas

DHU-Se1 at 50 μM concentration for 24 hours displayed low biological toxicity in RAW macrophage cells, with a survival rate larger than 80% [1]. In contrast, anticancer acylselenourea Compound 4 exhibits IC50 values lower than 10 μM across multiple cancer cell lines (MDA-MB-231, HTB-54, DU-145, HCT-116), demonstrating potent cytotoxicity that would be undesirable for anti-inflammatory applications [2]. Similarly, adamantyl selenourea 6c shows an average GI50 of 1.49 μM across the NCI60 panel [3].

Cytotoxicity profile
Reported
[MTT] >80% survival at 50 μM in RAW macrophages vs. IC50
Low macrophage cytotoxicity supports inflammation assay context
Cross-study comparison; different cell models and assay conditions
Inflammatory markers
Reported
Reduced iNOS and TNF-α expression at 20 μM in LPS-stimulated RAW 264.7
Supports macrophage polarization blockade studies
Western blot and RT-PCR; fold-change values not quantified in source
Mechanism of action
Class-level
Blocks M0 to M1 polarization vs. Compound 4/6c induce apoptosis or autophagy
Mechanistic distinction for anti-inflammatory vs. cytotoxic endpoints
No shared quantitative metric; pathway-response interpretation required
Commercial access
Specification review
≥4 vendors, ≥98% purity, 25–250 mg pack sizes
Procurement readiness supports research reproducibility
Comparators require custom synthesis; vendor network established
Publication foundation
Reported
Primary publication in Bioconjugate Chemistry (2022)
Peer-reviewed context supports experimental validation
Comparators published with distinct anticancer focus
Cytotoxicity Macrophage Safety assessment

iNOS and TNF-α Reduction in Macrophages

DHU-Se1 at 20 μM concentration for 24 hours significantly reduced the expression of TNF-α and iNOS in RAW cells co-treated with 100 ng/mL LPS [1]. Western blot analysis in RAW 264.7 macrophages confirmed dramatically diminished iNOS expression levels, indicating blockade of M0 to M1 polarization [1].

Inflammatory markers
Reported
Reduced iNOS and TNF-α expression at 20 μM in LPS-stimulated RAW 264.7
Supports macrophage polarization blockade studies
Western blot and RT-PCR; fold-change values not quantified in source
iNOS inhibition TNF-α reduction Anti-inflammatory

Macrophage Polarization Blockade vs. Apoptosis

DHU-Se1 blocks the polarization of macrophages from M0 to M1 phenotype upon activation [1][2]. This mechanism fundamentally differs from anticancer selenoureas such as Compound 4, which inhibits cell growth and causes cell death by inducing apoptosis partially via ROS production [3], and selenourea 6c, which provokes S phase cell cycle arrest and caspase-independent cell death suggestive of autophagy [4].

Mechanism of action
Class-level
Blocks M0 to M1 polarization vs. Compound 4/6c induce apoptosis or autophagy
Mechanistic distinction for anti-inflammatory vs. cytotoxic endpoints
No shared quantitative metric; pathway-response interpretation required
Macrophage polarization M1 phenotype Anti-inflammatory mechanism

Commercial Availability vs. Custom Synthesis

DHU-Se1 is available from multiple established vendors including MedChemExpress, TargetMol, InvivoChem, and CymitQuimica with purity ≥98% [1][2]. In contrast, novel acylselenoureas (e.g., Compound 4) and N,N′-disubstituted selenoureas (e.g., 6c) are custom-synthesized research compounds without commercial vendor distribution channels, requiring in-house synthesis or custom contract manufacturing.

Commercial access
Specification review
≥4 vendors, ≥98% purity, 25–250 mg pack sizes
Procurement readiness supports research reproducibility
Comparators require custom synthesis; vendor network established
Research procurement Commercial availability Pricing

Publication Record vs. Emerging Selenoureas

DHU-Se1 is the exemplar compound in a peer-reviewed Bioconjugate Chemistry publication describing the HOCl-activated selenium delivery platform [1]. In contrast, many comparator selenoureas (acylselenourea Compound 4, selenourea 6c) are published in journals with overlapping but distinct therapeutic focus areas (anticancer rather than anti-inflammatory) and are not yet commercially distributed [2][3].

Publication foundation
Reported
Primary publication in Bioconjugate Chemistry (2022)
Peer-reviewed context supports experimental validation
Comparators published with distinct anticancer focus
Peer-reviewed publication Research validation Literature support

DHU-Se1 Research Applications


Stimulus-Responsive Selenium Delivery at Inflammation Sites

DHU-Se1 is the optimal selection for research investigating HOCl-triggered selenium release mechanisms at inflammation sites. Unlike non-activated selenium compounds that lack spatial-temporal control, DHU-Se1's activation platform releases hypochloroselenoite derivatives specifically upon exposure to HOCl endogenously generated by myeloperoxidase at inflammatory loci [1]. This enables studies of localized selenium biological activity without confounding systemic effects.

Macrophage Polarization & M1 Suppression Research

DHU-Se1 is suited for in vitro studies examining M0-to-M1 macrophage polarization blockade, supported by Western blot data showing dramatically diminished iNOS expression in RAW 264.7 macrophages at 20 μM [2]. This application scenario leverages DHU-Se1's mechanism that is distinct from cytotoxic anticancer selenoureas, which induce apoptosis rather than phenotype modulation [3][4].

Low-Toxicity Anti-Inflammatory Assay Development

DHU-Se1's low biological toxicity in RAW cells (>80% survival at 50 μM, 24 h) [2] makes it suitable for anti-inflammatory assay development where compound-induced cytotoxicity would confound interpretation. This contrasts sharply with anticancer selenoureas such as Compound 4 (IC50 <10 μM in cancer lines) [3] and 6c (GI50 1.49 μM in NCI60 panel) [4] that exhibit potent cytotoxicity incompatible with inflammation studies.

Selenium Biology & Redox Signaling Research Tool

DHU-Se1 provides a commercially available, publication-validated selenium research tool with defined purity (≥98%) and established vendor distribution network [2][5]. Researchers requiring immediate access to a characterized organoselenium compound for inflammation-focused selenium biology studies benefit from DHU-Se1's procurement accessibility compared to custom-synthesized alternatives that require specialized chemical synthesis capabilities.

Application
Selection Property
Validation Focus
HOCl-activated selenium release studies
HOCl-triggered activation mechanism
Inflammation-site-specific delivery validation
Macrophage polarization pathway studies
M0-to-M1 blockade mechanism
iNOS/TNF-α marker suppression review
Low-cytotoxicity selenium probe assays
Low macrophage cytotoxicity profile
Cell viability endpoint monitoring
Selenium biology research tool
Commercial availability and publication validation
Literature reproducibility and purity documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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